molecular formula C20H22N2O3 B2843396 1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone CAS No. 873587-94-1

1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone

Cat. No. B2843396
CAS RN: 873587-94-1
M. Wt: 338.407
InChI Key: FAMWYIUTNVJTER-UHFFFAOYSA-N
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Description

The compound “1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone” is a complex organic molecule. It is related to a class of compounds known as benzodioxoles . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . This method could potentially be adapted for the synthesis of “1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone”.

Scientific Research Applications

Anticancer Research

1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone has been investigated for its anticancer potential. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells . Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells and caused cell cycle arrest at the S phase.

Antitubulin Agents

Given the indole nucleus’s significance, researchers explored the utility of 1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone as an antitubulin agent. Previous structure-activity studies have highlighted specific features, such as preferred substituents at the N1-position, well-tolerated groups at position 2, and favorable substitutions at the 5- or 6-position of the indole moiety. While di- or trimethoxyphenyl groups at the 3-position have been well-explored, heteroaryl groups remain an intriguing avenue for further investigation .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-4-3-5-15(2)19(14)21-8-10-22(11-9-21)20(23)16-6-7-17-18(12-16)25-13-24-17/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMWYIUTNVJTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone

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